molecular formula C20H21N3O3S B298977 (5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B298977
M. Wt: 383.5 g/mol
InChI Key: IWYUVRQWTVQTJK-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazolone derivative that has shown promising results in various studies, making it an important compound in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, the compound has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments is its potential for use in the development of new cancer treatments and antibiotics. The compound has shown promising results in various studies, making it an attractive candidate for further research. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound before it can be used in clinical trials.

Future Directions

There are several future directions for the research of (5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One direction is to further explore the compound's potential as a cancer treatment and antibiotic. Another direction is to study the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of the compound before it can be used in clinical trials.

Synthesis Methods

The synthesis of (5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves the reaction of 2-amino-4-methoxybenzoic acid with 2-furaldehyde and piperidine in the presence of thiosemicarbazide. This reaction results in the formation of the thiazolone derivative. The synthesis method has been optimized to improve the yield of the compound, making it more accessible for scientific research.

Scientific Research Applications

(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.

properties

Product Name

(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

(5Z)-2-(4-methoxyanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H21N3O3S/c1-25-15-7-5-14(6-8-15)21-20-22-19(24)17(27-20)13-16-9-10-18(26-16)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,21,22,24)/b17-13-

InChI Key

IWYUVRQWTVQTJK-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/S2

SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2

Origin of Product

United States

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